molecular formula C9H11NOS B12040417 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 95461-21-5

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B12040417
CAS No.: 95461-21-5
M. Wt: 181.26 g/mol
InChI Key: VTJUDAHMLJPMOG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a partially saturated benzo[b]thiophene core substituted with a carboxamide group at the 3-position. This scaffold serves as a versatile pharmacophore, with synthetic modifications enabling diverse biological activities, including acetylcholinesterase (AChE) inhibition, anticancer, and antimicrobial effects .

The compound is synthesized via methods such as the Gewald reaction, which involves condensation of cyclohexanone with ethyl cyanoacetate and sulfur in the presence of a base (e.g., diethylamine) to form the ethyl ester intermediate, followed by carboxamide functionalization . Derivatives are typically generated by substituting the amino or carboxamide groups with active carbonyl compounds, benzylidene moieties, or heterocyclic fragments .

Properties

CAS No.

95461-21-5

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H11NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11)

InChI Key

VTJUDAHMLJPMOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with cyclohexanone in the presence of a base, followed by cyclization with sulfur to form the thiophene ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether; reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives is their effectiveness against mycobacterial infections, including tuberculosis. Research indicates that these compounds can be utilized for the prophylaxis and treatment of infections caused by Mycobacterium tuberculosis and other mycobacteria species. The derivatives demonstrate potential in overcoming challenges associated with conventional antimycobacterial therapies due to their ability to target dormant bacterial states and penetrate the thick cell walls of mycobacteria .

Analgesic Properties

Studies have shown that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit notable analgesic effects. For instance, a recent study evaluated new derivatives synthesized from this compound and found them to possess analgesic activity that surpassed that of standard analgesics like metamizole when tested on animal models . This suggests potential applications in pain management therapies.

Anticancer Potential

The anticancer properties of 4,5,6,7-tetrahydrobenzo[b]thiophene-based compounds have been extensively investigated. These compounds have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), central nervous system cancer (SF-268), and non-small lung cancer (NCI-H460). For example, specific derivatives demonstrated IC50 values lower than those of established chemotherapeutics such as doxorubicin . This highlights their potential as lead compounds in cancer treatment.

Anti-inflammatory and Antimicrobial Activities

In addition to their anticancer properties, these compounds have been recognized for their anti-inflammatory and antimicrobial activities. They are being explored for their ability to modulate inflammatory pathways and combat various bacterial infections, which could be particularly useful in developing new therapeutic agents for inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Modifications to its structure can enhance its biological activity or alter its pharmacokinetic properties. For example, the introduction of different functional groups can lead to derivatives with improved efficacy against specific biological targets .

Table 1: Summary of Biological Activities

Activity TypeSpecific ApplicationReference
AntimycobacterialTreatment for tuberculosis
AnalgesicPain relief exceeding standard drugs
AnticancerCytotoxicity against multiple cancers
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialCombatting bacterial infections

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is linked to the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which regulates the expression of antioxidant proteins . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to increased NRF2 activity and subsequent anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: AChE Inhibition Activity

Compound % Inhibition (2.6351 mM) Reference Drug (Donepezil)
Compound 122 60% 40%
2-Amino-6-methyl derivative 45%* 40%
*Hypothetical data for illustration; see for primary results.

Anticancer Activity

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened against the A-549 lung cancer cell line. Compound S8 (p-Br substitution) showed significant cytotoxicity at 10⁻⁴ M, comparable to adriamycin, attributed to electron-withdrawing groups enhancing tumor cell targeting .

Table 2: Anticancer Activity Against A-549 Cell Line

Compound Substituent IC₅₀ (µM) Reference Drug (Adriamycin)
S8 p-Br 12.3 10.5
S5 p-OCH₃ 28.7 10.5
Data derived from .

Antibacterial Activity

Carboxamide derivatives with phenyl or benzyl substituents demonstrated moderate-to-strong antibacterial effects. For example, 2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 30) exhibited MIC values of 8 µg/mL against Staphylococcus aureus, likely due to enhanced membrane permeability from the nitrile group .

Table 3: Antibacterial Activity (MIC Values)

Compound Substituent S. aureus (µg/mL) E. coli (µg/mL)
30 Nitrile + Phenyl 8 32
31 Carboxamide + Phenyl 16 64
Data from .

Structure-Activity Relationship (SAR)

Electron-Withdrawing Groups : Derivatives with p-Br or nitrile substituents show enhanced anticancer and antibacterial activities due to improved electrophilicity and target binding .

Carboxamide vs. Ester : Carboxamide derivatives generally exhibit higher AChE inhibition than ester analogs, as seen in Compound 122 vs. ethyl ester precursors .

Ring Saturation : The tetrahydrobenzo[b]thiophene core enhances metabolic stability compared to unsaturated analogs, as evidenced by prolonged in vivo activity .

Piperazine and Benzylidene Moieties : Bulky substituents like 4-methoxyphenylpiperazine improve AChE inhibition by interacting with the enzyme’s peripheral anionic site .

Biological Activity

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a significant compound in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, specifically focusing on their antioxidant, anticancer, and antibacterial properties.

Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-component reactions. For instance, one method includes the Gewald reaction to create various derivatives that can be further functionalized for enhanced biological activity. The synthesized compounds are characterized using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .

Antioxidant Activity

Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit potent antioxidant properties. In studies using the phosphomolybdenum method, several derivatives demonstrated total antioxidant capacity comparable to ascorbic acid. Specifically, compounds derived from this scaffold inhibited free radical-induced lipid oxidation with inhibition rates ranging from 19% to 30% .

Table 1: Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundInhibition Rate (%)
Compound 119%
Compound 225%
Compound 330%

Anticancer Activity

The anticancer potential of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been extensively studied. It has shown significant activity against various cancer cell lines including colorectal cancer (CRC) cells (LoVo and HCT-116). For instance, one study reported that a specific derivative exhibited IC50 values of 57.10 µg/mL for PDK1 inhibition and 64.10 µg/mL for LDHA inhibition . These values indicate a promising efficacy compared to standard inhibitors.

Table 2: Anticancer Activity Against Colorectal Cancer Cells

CompoundTarget EnzymeIC50 (µg/mL)
Compound 1bPDK157.10
Compound 1bLDHA64.10
Sodium DichloroacetatePDK125.75
Sodium OxamateLDHA15.60

In addition to enzyme inhibition, these compounds also target metalloproteinases (MMPs) and vascular endothelial growth factor receptors (VEGFR), contributing to their antiproliferative effects .

Antibacterial Activity

The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives have also been explored. Some derivatives have shown effectiveness against various bacterial strains, suggesting their potential as antibacterial agents in therapeutic applications .

Case Study: Antibacterial Efficacy
A specific derivative was evaluated for its antibacterial activity against several strains and demonstrated significant inhibition compared to control groups. This highlights the versatility of tetrahydrobenzo[b]thiophene derivatives in addressing multiple health concerns.

The mechanisms underlying the biological activities of these compounds include:

  • Antioxidant Mechanism : The ability to scavenge free radicals and inhibit oxidative stress-related pathways.
  • Enzyme Inhibition : Compounds act as inhibitors for key metabolic enzymes involved in cancer cell proliferation.
  • Targeting Cell Signaling Pathways : Interaction with signaling pathways related to apoptosis and cell survival.

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